6beta-Hydroxyestradiol-17beta

Catalog No.
S585789
CAS No.
3583-03-7
M.F
C18H24O3
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6beta-Hydroxyestradiol-17beta

CAS Number

3583-03-7

Product Name

6beta-Hydroxyestradiol-17beta

IUPAC Name

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1

InChI Key

QZZRQURPSRWTLG-UXCAXZQLSA-N

SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O

Metabolism and Potential Roles

Estradiol undergoes various transformations within the body, and 6β-OH-E2 is one such metabolite. Studies suggest it might be formed through an alternative pathway compared to the more common 2-hydroxylation process []. While its exact physiological functions remain under investigation, some research suggests 6β-OH-E2 might influence estrogen receptor activity and signalling [].

Ongoing Research Areas

The scientific understanding of 6β-OH-E2 is still evolving. Current research areas explore its potential role in various physiological processes, including:

  • Bone health: Some studies suggest 6β-OH-E2 might influence bone formation and metabolism, although the mechanisms remain unclear [].
  • Cancer: Investigations are ongoing to determine if 6β-OH-E2 has any relevance in the development or progression of certain cancers, particularly hormone-sensitive cancers like breast cancer [].
  • Neurological function: Emerging research explores the potential effects of 6β-OH-E2 on cognitive function and neurodegenerative diseases like Alzheimer's disease [].

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, specifically characterized by the addition of a hydroxyl group at the 6β position of the estradiol structure. This compound is part of a broader class of steroid hormones that play critical roles in the regulation of various physiological processes, particularly in female reproductive health. The molecular formula for 6beta-Hydroxyestradiol-17beta is C18H24O3, and it is recognized for its potential biological activities and metabolic pathways.

  • The mechanism of action of 6β-OH-E2 is still under investigation.
  • It may bind to estrogen receptors, albeit with lower affinity than estradiol [].
  • Additionally, 6β-OH-E2 may interact with other signaling pathways independent of estrogen receptors [].
  • Information on the safety and hazards of 6β-OH-E2 is limited due to its focus in research and not therapeutic applications.
  • Given its structural similarity to estradiol, it's possible 6β-OH-E2 may exhibit similar hormonal effects, but further research is needed [].

Please note:

  • The information provided is based on currently available scientific research and may be subject to change as new discoveries are made.
  • Further research is necessary to fully understand the biological functions and potential applications of 6β-OH-E2.
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  • Metabolic Effects: Its role in metabolic pathways indicates potential implications in conditions like obesity and diabetes.
  • 6beta-Hydroxyestradiol-17beta exhibits biological activities that are similar to those of estradiol but may differ in potency and receptor interactions. It has been implicated in various physiological processes such as:

    • Estrogen Receptor Modulation: Like estradiol, it can bind to estrogen receptors, influencing gene expression related to reproductive functions.
    • Antioxidant Properties: Some studies suggest that it may possess neuroprotective effects against oxidative stress

      The synthesis of 6beta-Hydroxyestradiol-17beta can be achieved through several methods:

      • Enzymatic Synthesis: Utilizing estradiol 6beta-monooxygenase for selective hydroxylation.
      • Chemical Synthesis: Chemical methods may involve multi-step reactions starting from estradiol or other steroid precursors, employing reagents that facilitate hydroxylation .

      These methods allow for the production of 6beta-Hydroxyestradiol-17beta with varying degrees of purity and yield.

    The applications of 6beta-Hydroxyestradiol-17beta span various fields:

    • Pharmaceuticals: It serves as a potential therapeutic agent for conditions influenced by estrogen levels, such as hormone replacement therapies.
    • Research: Used in studies examining estrogen metabolism and receptor interactions.
    • Biochemical Studies: Important for understanding the metabolic pathways of steroid hormones and their derivatives.

    Research on interaction studies has shown that 6beta-Hydroxyestradiol-17beta can interact with several biological systems:

    • Enzyme Interactions: It is metabolized by various cytochrome P450 enzymes, which influence its pharmacokinetics and dynamics .
    • Receptor Binding Studies: Investigations into its affinity for estrogen receptors have provided insights into its potential therapeutic roles compared to other estrogens.

    These studies are crucial for understanding how this compound functions within biological systems and its implications for health.

    Several compounds share structural similarities with 6beta-Hydroxyestradiol-17beta. Below is a comparison highlighting its uniqueness:

    CompoundStructural FeatureBiological Activity
    EstradiolParent compoundStrong estrogenic activity
    4-HydroxyestradiolHydroxyl group at C4Similar receptor activity
    2-HydroxyestradiolHydroxyl group at C2Different metabolic pathway
    EstroneKetone group at C3Precursor to estradiol
    16alpha-HydroxyestroneHydroxyl group at C16Unique metabolic pathway

    Uniqueness: The distinct hydroxylation at the 6β position gives this compound unique properties compared to its analogs, particularly affecting its receptor binding affinity and metabolic stability.

    XLogP3

    2.7

    Wikipedia

    6beta-hydroxy-17beta-estradiol

    Use Classification

    Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

    Dates

    Modify: 2023-08-15

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